molecular formula C20H20PbS B3335948 (ethylthio)(triphenyl)plumbane CAS No. 15590-73-5

(ethylthio)(triphenyl)plumbane

Cat. No.: B3335948
CAS No.: 15590-73-5
M. Wt: 500 g/mol
InChI Key: XPQRCGCGNGELEN-UHFFFAOYSA-M
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Description

(Ethylthio)(triphenyl)plumbane is an organolead compound with the molecular formula C20H20PbS It is characterized by the presence of an ethylthio group and three phenyl groups attached to a lead atom

Preparation Methods

Synthetic Routes and Reaction Conditions

(Ethylthio)(triphenyl)plumbane can be synthesized through the reaction of triphenylplumbyllithium with ethylthiol. The reaction is typically carried out in an inert atmosphere using solvents such as diethyl ether or tetrahydrofuran. The reaction conditions often involve low temperatures to ensure the stability of the intermediate compounds and to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound is not well-documented, likely due to the specialized nature of the compound and its limited commercial applications. the methods used in laboratory synthesis can be scaled up with appropriate modifications to reaction conditions and equipment to meet industrial requirements.

Chemical Reactions Analysis

Types of Reactions

(Ethylthio)(triphenyl)plumbane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form lead(IV) derivatives.

    Reduction: Reduction reactions can convert it back to lead(II) derivatives.

    Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lead(IV) compounds, while substitution reactions can produce a variety of organolead derivatives .

Scientific Research Applications

(Ethylthio)(triphenyl)plumbane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organolead compounds.

    Biology: Research into its biological activity is limited, but it may have potential as a tool for studying lead’s effects on biological systems.

    Medicine: There is ongoing research into the potential medicinal applications of organolead compounds, although their toxicity remains a significant concern.

    Industry: Its applications in industry are primarily in specialized areas such as materials science and catalysis

Mechanism of Action

The mechanism of action of (ethylthio)(triphenyl)plumbane involves its interaction with various molecular targets. The ethylthio group can participate in nucleophilic substitution reactions, while the phenyl groups provide stability to the lead center. The lead atom can form bonds with other elements, facilitating various chemical transformations. The exact pathways and molecular targets depend on the specific reactions and conditions involved .

Comparison with Similar Compounds

Similar Compounds

    Triphenylplumbane: Lacks the ethylthio group, making it less reactive in certain substitution reactions.

    (Methylthio)(triphenyl)plumbane: Similar structure but with a methylthio group instead of an ethylthio group, leading to different reactivity and properties.

    (Phenylthio)(triphenyl)plumbane: Contains a phenylthio group, which affects its chemical behavior compared to (ethylthio)(triphenyl)plumbane.

Uniqueness

This compound is unique due to the presence of the ethylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and materials science .

Properties

IUPAC Name

ethylsulfanyl(triphenyl)plumbane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H5.C2H6S.Pb/c3*1-2-4-6-5-3-1;1-2-3;/h3*1-5H;3H,2H2,1H3;/q;;;;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQRCGCGNGELEN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS[Pb](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20PbS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60586714
Record name (Ethylsulfanyl)(triphenyl)plumbane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15590-73-5
Record name (Ethylthio)triphenylplumbane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15590-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 203265
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015590735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC203265
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203265
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Ethylsulfanyl)(triphenyl)plumbane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(ethylthio)(triphenyl)plumbane
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(ethylthio)(triphenyl)plumbane
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(ethylthio)(triphenyl)plumbane
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(ethylthio)(triphenyl)plumbane
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(ethylthio)(triphenyl)plumbane
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(ethylthio)(triphenyl)plumbane

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